molecular formula C21H30N8O2S B2839835 7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione CAS No. 838903-85-8

7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione

Cat. No.: B2839835
CAS No.: 838903-85-8
M. Wt: 458.59
InChI Key: QOBJWFDNRCPEKR-UHFFFAOYSA-N
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Description

7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is notable for its potential applications in medicinal chemistry, particularly due to its unique structural features which include a purine core, a piperazine ring, and a pyrimidine moiety. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors such as urea and various aldehydes.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where an appropriate piperazine derivative reacts with the purine core.

    Attachment of the Pyrimidine Moiety: The pyrimidine moiety is attached through a thiol-ether linkage, which involves the reaction of a pyrimidine thiol with an appropriate electrophilic intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Scalability: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency or increase in cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at various sites, including the nitrogens in the purine and piperazine rings.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the purine and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Reduced Purine Derivatives: From reduction reactions.

    Substituted Purine and Piperazine Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound is studied for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione
  • 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide

Uniqueness

The uniqueness of 7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione lies in its specific combination of structural features. The presence of both a piperazine ring and a pyrimidine moiety attached to a purine core is relatively rare, providing distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]-8-(4-ethylpiperazin-1-yl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N8O2S/c1-6-27-7-9-28(10-8-27)20-24-17-16(18(30)26(5)21(31)25(17)4)29(20)11-12-32-19-22-14(2)13-15(3)23-19/h13H,6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBJWFDNRCPEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2CCSC4=NC(=CC(=N4)C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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